

Theoretical Insights into Nitric Acid Interactions with Platinum Surfaces: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Nitric acid;platinum

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This technical guide provides an in-depth analysis of the theoretical models governing the adsorption of nitric acid and its related species on platinum surfaces. The information presented herein is crucial for understanding the fundamental mechanisms of catalytic processes involving nitric acid, which are pivotal in various industrial applications, including the production of fertilizers and specialty chemicals. While direct theoretical studies on the adsorption of molecular nitric acid (HNO_3) on platinum are limited in publicly accessible literature, this guide synthesizes available data on the closely related nitrate anion (NO_3^-) and other nitrogen oxides to construct a comprehensive theoretical framework.

Theoretical Modeling of Nitrate Adsorption on Platinum Surfaces

The interaction of the nitrate ion (NO_3^-), the conjugate base of nitric acid, with platinum surfaces has been investigated using Density Functional Theory (DFT), particularly in the context of nitrate electroreduction. These studies provide critical insights into preferred adsorption sites, adsorption energies, and the influence of the platinum surface structure.

A key study in this area focuses on the adsorption of nitrate on Pt(111) and Pt(100) surfaces. It reveals that the adsorption behavior is highly sensitive to the surface structure. On the Pt(100) surface, nitrate can adsorb in a tridentate configuration, parallel to the surface and involving the

nitrogen atom. This configuration is identified as a key requirement for its activation. In contrast, on the Pt(111) surface, this tridentate configuration is not favored.

The process of a proton-coupled electron transfer (PCET) to adsorbed nitrate species has been shown to invariably lead to the desorption of nitric acid, highlighting the dynamic interplay between the adsorbed species and the electrochemical environment.

Adsorption Configurations and Energetics of Nitrate on Platinum

The adsorption of nitrate on platinum surfaces can occur through several configurations, with varying stability. The primary configurations are monodentate, bidentate, and tridentate.

- **Monodentate:** The nitrate ion binds to a single platinum atom through one of its oxygen atoms.
- **Bidentate:** The nitrate ion binds to the surface through two oxygen atoms.
- **Tridentate:** The nitrate ion interacts with the surface through all three oxygen atoms or, in some cases, involving the central nitrogen atom.

DFT calculations have quantified the adsorption energies for these configurations on different platinum facets.

Adsorbate	Surface	Adsorption Configuration	Adsorption Energy (eV)
NO_3^-	Pt(100)	Monodentate (parallel)	Favorable by 0.72 eV (under negative total charge)
NO_3^-	Pt(100)	Tridentate to Nitric Acid	Stable by 0.45 eV

Note: Adsorption energies are highly dependent on the computational setup, including the exchange-correlation functional, basis set, and surface coverage.

Inferred Adsorption Behavior of Molecular Nitric Acid

While direct DFT studies on molecular HNO_3 adsorption are scarce, we can infer its likely behavior based on the nitrate data and the general principles of molecular adsorption on metal surfaces. Molecular nitric acid is expected to interact with the platinum surface through its oxygen atoms. Physisorption is likely to be the initial step, followed by potential chemisorption or dissociation.

The high reactivity of nitric acid suggests that its dissociation into adsorbed nitrate (NO_3^-) and a proton (which would likely adsorb as a hydrogen atom on the platinum surface) is a probable pathway. The presence of surface defects, such as steps and kinks, is expected to play a significant role in promoting this dissociation.

Comparative Adsorption of Other Nitrogen Oxides on Pt(111)

To provide a broader context for the surface chemistry of nitric acid, it is instructive to consider the well-studied adsorption of nitric oxide (NO) and nitrogen dioxide (NO_2) on platinum surfaces. DFT studies have been extensively employed to understand their bonding and reactivity.

NO and NO_2 are strong electron acceptors and bind to the Pt(111) surface via charge donation from the metal.^[1] At low coverages, they tend to occupy sites that maximize this charge transfer.^[1]

Adsorbate	Surface	Preferred Adsorption Site (Low Coverage)	Adsorption Energy (eV)	Key Structural Parameters
NO	Pt(111)	fcc hollow	-1.84	N-O bond length increase of 0.043 Å[2]
NO ₂	Pt(111)	μ-N,O nitrito	-	One N-O bond parallel to the surface[2]
NO ₃	Pt(111)	-	Weaker than NO	-

The binding energy of these nitrogen oxides follows the order $\text{NO} > \text{NO}_3 > \text{NO}_2$ at low coverage.[1]

Experimental Protocols for Studying Nitric Acid Adsorption

The theoretical models for nitric acid adsorption on platinum surfaces are validated and refined through various surface science techniques. These experimental methods provide crucial data on adsorption energies, surface structures, and vibrational properties of adsorbates.

Density Functional Theory (DFT) Calculations

Methodology: DFT calculations are the primary theoretical tool for modeling the adsorption of molecules on surfaces. The typical methodology involves:

- **Model Construction:** A slab model of the platinum surface (e.g., Pt(111)) is constructed, typically consisting of several atomic layers. A vacuum region is added to separate periodic images of the slab.
- **Adsorbate Placement:** The nitric acid molecule or nitrate ion is placed at various high-symmetry sites on the surface (e.g., top, bridge, hollow).

- **Geometric Optimization:** The positions of the atoms in the adsorbate and the top layers of the platinum slab are relaxed until the forces on the atoms are minimized, yielding the most stable adsorption geometry.
- **Energy Calculation:** The adsorption energy (E_{ads}) is calculated as the difference between the total energy of the combined adsorbate-slab system and the sum of the energies of the isolated slab and the adsorbate molecule in the gas phase.
- **Vibrational Analysis:** The vibrational frequencies of the adsorbed species are calculated and can be compared with experimental data from techniques like HREELS.

Temperature Programmed Desorption (TPD)

Methodology: TPD is used to determine the desorption energy of an adsorbate from a surface.

- **Adsorption:** The clean platinum single crystal in an ultra-high vacuum (UHV) chamber is cooled to a low temperature, and a controlled dose of nitric acid vapor is introduced.
- **Heating:** The crystal is then heated at a linear rate.
- **Desorption Monitoring:** A mass spectrometer monitors the partial pressure of the desorbing species as a function of temperature.
- **Data Analysis:** The resulting TPD spectrum (desorption rate vs. temperature) is analyzed using methods like the Redhead analysis to extract the desorption activation energy, which is often a good approximation of the adsorption energy for non-activated adsorption.

High-Resolution Electron Energy Loss Spectroscopy (HREELS)

Methodology: HREELS provides information about the vibrational modes of adsorbed molecules, which can be used to identify the adsorbate and its bonding configuration.

- **Adsorption:** A monolayer or sub-monolayer of nitric acid is adsorbed onto a clean platinum single crystal in UHV.

- **Electron Beam Interaction:** A monoenergetic beam of low-energy electrons is directed at the surface.
- **Energy Loss Measurement:** The energy of the scattered electrons is analyzed. Electrons that have excited a vibrational mode of the adsorbate will have a characteristic energy loss.
- **Spectral Analysis:** The HREELS spectrum, a plot of electron intensity versus energy loss, reveals the vibrational frequencies of the adsorbed nitric acid, which can be compared to DFT-calculated frequencies to determine the adsorption geometry.

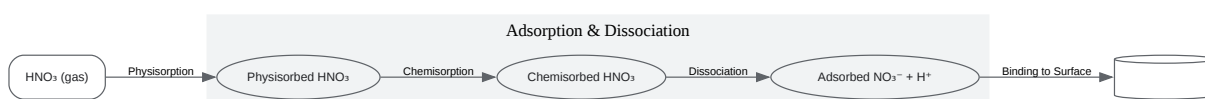
Scanning Tunneling Microscopy (STM)

Methodology: STM allows for the direct visualization of adsorbed molecules on a surface with atomic resolution.

- **Sample Preparation:** A clean platinum single crystal is prepared in UHV, and nitric acid is adsorbed at a specific temperature and coverage.
- **Imaging:** A sharp metallic tip is brought very close to the surface, and a bias voltage is applied. The tunneling current between the tip and the surface is measured as the tip is scanned across the surface.
- **Image Formation:** The variations in the tunneling current are used to construct a topographic image of the surface, revealing the positions and arrangements of the adsorbed nitric acid molecules. This can be used to identify preferred adsorption sites and the formation of ordered adlayers.

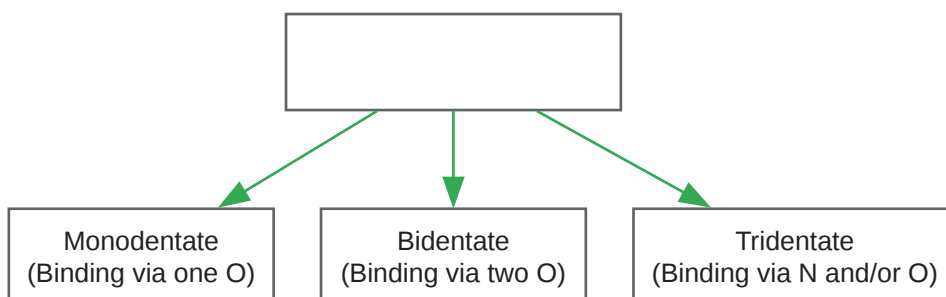
Visualizing Adsorption and Reaction Pathways

The following diagrams, generated using the DOT language, illustrate key concepts in the study of nitric acid and related species on platinum surfaces.



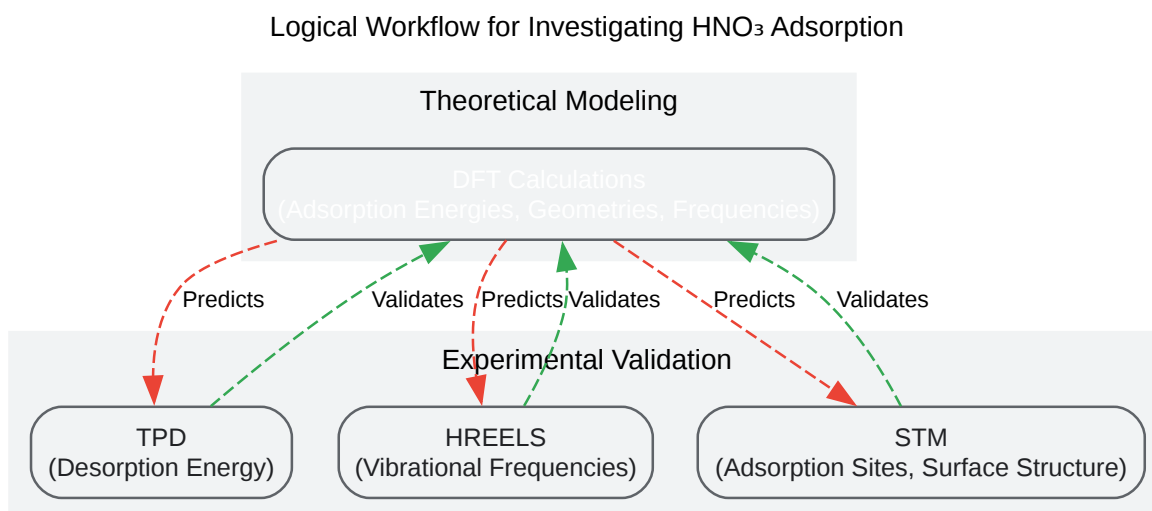
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Caption: Proposed pathway for nitric acid interaction with a Pt(111) surface.



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Caption: Different adsorption modes for the nitrate anion on a platinum surface.



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Caption: Interplay between theoretical modeling and experimental validation.

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- To cite this document: BenchChem. [Theoretical Insights into Nitric Acid Interactions with Platinum Surfaces: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8181684#theoretical-models-of-nitric-acid-adsorption-on-platinum-surfaces]

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